molecular formula C15H26O3 B14559842 6-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)decahydronaphthalen-1-ol CAS No. 62032-62-6

6-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)decahydronaphthalen-1-ol

Cat. No.: B14559842
CAS No.: 62032-62-6
M. Wt: 254.36 g/mol
InChI Key: JIFSLROTXNMVIC-UHFFFAOYSA-N
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Description

6-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)decahydronaphthalen-1-ol is a complex organic compound that features a dioxolane ring and a decahydronaphthalene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)decahydronaphthalen-1-ol typically involves the acetalization of aldehydes and ketalization of ketones with ethylene glycol . This process is catalyzed by acids, which facilitate the formation of the dioxolane ring. The reaction conditions often require anhydrous environments to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale acetalization processes using continuous flow reactors to ensure consistent quality and yield. The use of trifluoroperacetic acid (TFPAA) prepared by the hydrogen peroxide-urea method is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)decahydronaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

6-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)decahydronaphthalen-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)decahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. For instance, as a muscarinic acetylcholine receptor agonist, it binds to these receptors and mimics the action of acetylcholine, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)decahydronaphthalen-1-ol is unique due to its combination of the dioxolane ring and decahydronaphthalene structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

62032-62-6

Molecular Formula

C15H26O3

Molecular Weight

254.36 g/mol

IUPAC Name

6-methyl-4-(2-methyl-1,3-dioxolan-2-yl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-ol

InChI

InChI=1S/C15H26O3/c1-10-3-4-11-12(9-10)13(5-6-14(11)16)15(2)17-7-8-18-15/h10-14,16H,3-9H2,1-2H3

InChI Key

JIFSLROTXNMVIC-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2C(CCC(C2C1)C3(OCCO3)C)O

Origin of Product

United States

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